4-Chloro-1,3-oxazole-2-carboxylic acid
Description
4-Chloro-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring with oxygen at position 1, nitrogen at position 3, a chlorine substituent at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₄H₂ClNO₃, with a molecular weight of 147.52 g/mol. The chloro and carboxylic acid substituents confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-chloro-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNXZIHFWUHWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Oxazole Derivatives
Table 2: Heterocyclic Variants and Their Properties
Preparation Methods
Direct Chlorination of Oxazole-2-Carboxylic Acid
The most straightforward route involves chlorinating oxazole-2-carboxylic acid using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . A study demonstrated that treating oxazole-2-carboxylic acid with SOCl₂ under reflux conditions in anhydrous dichloromethane (DCM) for 6 hours yielded 4-chloro-1,3-oxazole-2-carboxylic acid in 78% purity. Key parameters include:
| Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂ | 40°C | 6 | 78 | 95 |
| PCl5 | 60°C | 8 | 65 | 88 |
Chlorine preferentially substitutes the 4-position due to electronic effects from the carboxylic acid group. Side products like 5-chloro isomers are minimized by controlling stoichiometry (1:1.2 substrate-to-reagent ratio).
Cyclization of Chlorinated Precursors
Tosylmethyl Isocyanide (TosMIC)-Mediated Cyclization
A scalable method involves reacting 4-chloro-2-cyanoacetamide with TosMIC in methanol under basic conditions (K₂CO₃). This one-pot synthesis proceeds via intramolecular cyclization, forming the oxazole ring:
Optimized Conditions :
-
Solvent : Methanol (anhydrous)
-
Base : Potassium carbonate (2 equiv)
-
Temperature : 70°C, 4 hours
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts to assemble the oxazole core from chloro-substituted alkenes and carbamates. For example, a Pd(OAc)₂/Xantphos system facilitates coupling between 2-chloroacrylic acid and tert-butyl carbamate, achieving 72% yield. This method avoids harsh chlorination conditions, enhancing functional group tolerance.
Oxidation of 4-Chlorooxazole Derivatives
Side-Chain Oxidation
4-Chlorooxazole-2-methyl derivatives are oxidized to the carboxylic acid using KMnO₄ in acidic media. A protocol using 0.1 M H₂SO₄ and KMnO₄ (3 equiv) at 80°C for 12 hours achieved 89% conversion.
Mechanism :
Hydrolysis of Nitriles
4-Chlorooxazole-2-carbonitrile undergoes hydrolysis with H₂O₂ and NaOH (2:1 ratio) at 50°C, yielding the carboxylic acid in 94% purity. This method is favored for its mild conditions and minimal byproducts.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending continuous flow process combines chlorination and cyclization steps in a single reactor, reducing reaction time from 12 hours to 45 minutes. Using microfluidic channels and SOCl₂ at 50°C, the process achieves 92% yield with >99% purity.
Green Chemistry Approaches
Water-assisted ball milling avoids organic solvents, enabling eco-friendly synthesis. Mixing oxazole-2-carboxylic acid with NaClO in a planetary mill (500 rpm, 2 hours) yields 68% product, though scalability remains challenging.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| SOCl₂ Halogenation | 78 | 95 | 120 | High |
| TosMIC Cyclization | 85 | 97 | 200 | Moderate |
| Pd-Catalyzed Coupling | 72 | 93 | 450 | Low |
| KMnO₄ Oxidation | 89 | 94 | 90 | High |
Key Findings :
Q & A
Q. What are the standard synthetic routes for 4-chloro-1,3-oxazole-2-carboxylic acid, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclization of α-chlorinated carboxylic acid precursors or condensation reactions. For example:
- Phenacyl bromide route : Reacting phenacyl bromide with a chlorinated carboxylic acid derivative under basic conditions forms the oxazole core. Intermediate characterization involves HPLC for purity assessment and FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
- Cyclization of amino acids : Chloroacetylation of amino acids followed by thermal cyclization in anhydrous solvents (e.g., DMF) yields the oxazole ring. Key intermediates are analyzed via NMR (¹H/¹³C) to confirm regioselectivity and melting point comparison (e.g., mp 239–242°C for analogous oxazole derivatives) .
Q. How is the purity and identity of this compound validated in research settings?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by area under the curve).
- Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the oxazole proton (δ ~8.2 ppm) and a carboxylic acid proton (δ ~13 ppm, broad). LC-MS confirms molecular weight (MW 173.56 g/mol) and detects isotopic peaks for chlorine .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 34.8%, H: 1.7%, N: 8.1%) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
Methodological Answer: The chlorine atom at position 4 is highly electrophilic. Common reactions include:
- Amination : React with primary amines (e.g., benzylamine) in THF at 60°C to form 4-amino derivatives. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).
- Hydrolysis : Treat with aqueous NaOH (1M) to yield 4-hydroxy-1,3-oxazole-2-carboxylic acid, confirmed by loss of C-Cl IR absorption .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under scalable conditions?
Methodological Answer:
- Catalyst screening : Test palladium/copper catalysts (e.g., Pd/C or CuI) in condensation reactions to reduce side-product formation. For example, CuI in DMF increases yield from 60% to 85% by suppressing decarboxylation .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to enhance regioselectivity. Higher boiling points improve cyclization efficiency .
- DoE (Design of Experiments) : Use factorial design to optimize temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–12 hrs) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer:
- Variable temperature NMR : Resolve splitting ambiguities caused by tautomerism. For example, at −40°C, the carboxylic acid proton may split into a distinct peak, confirming hydrogen bonding .
- 2D NMR (COSY, HSQC) : Map coupling between oxazole protons and adjacent carbons to rule out positional isomerism.
- X-ray crystallography : Resolve disputes by comparing experimental unit cell parameters (e.g., space group P2₁/c) with computational models .
Q. What computational methods predict the acid dissociation constant (pKa) and reactivity of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute pKa. The carboxylic acid group has a predicted pKa of ~2.5, comparable to chloroacetic acid (pKa 2.86) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing. AutoDock Vina can estimate binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .
Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?
Methodological Answer:
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against E. coli).
- Hammett analysis : Plot log(IC₅₀) against σ values to correlate substituent electronics with enzyme inhibition (e.g., COX-2). A ρ value >1 indicates strong electronic dependence .
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